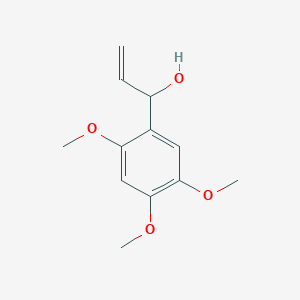

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h5-7,9,13H,1H2,2-4H3 |

InChI Key |

GSMARBAUYDPELN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)O)OC)OC |

Origin of Product |

United States |

Historical Overview of Its Identification and Initial Academic Contributions

The likely synthetic route to this compound involves the reaction of 2,4,5-trimethoxybenzaldehyde (B179766) with a vinyl Grignard reagent, such as vinylmagnesium bromide. This method, a standard carbonyl addition reaction, has been a cornerstone of organic synthesis for creating carbon-carbon bonds and elaborating molecular complexity. Early academic contributions to the chemistry of trimethoxyphenyl compounds, often derived from natural products like asarone (B600218), laid the groundwork for the synthesis and exploration of molecules like 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol. The parent aldehyde, 2,4,5-trimethoxybenzaldehyde, is a known compound that can be synthesized from various starting materials, including asarone found in the oil of Acorus calamus.

Current Research Trajectories and Academic Relevance in Chemical Science

Retrosynthetic Analysis of the Allylic Alcohol and Trimethoxyphenyl Core

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered.

The first and most common approach involves a functional group interconversion (FGI) that identifies the allylic alcohol as being derivable from an α,β-unsaturated ketone, specifically a chalcone-type precursor. This olefinic ketone is 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. This precursor simplifies the synthesis to the formation of the enone system.

A second disconnection can be made at the carbon-carbon bond between the carbinol carbon and the vinyl group. This pathway leads back to the aromatic aldehyde, 2,4,5-trimethoxybenzaldehyde, and a vinyl nucleophile, such as vinyl magnesium bromide (a Grignard reagent). This approach builds the carbon skeleton and sets the alcohol functionality in a single step.

The trimethoxyphenyl core itself is traced back to readily available precursors like 2,4,5-trimethoxybenzaldehyde or 1-(2,4,5-trimethoxyphenyl)ethanone, which serve as the foundational building blocks for the synthesis. The integration of biocatalytic steps in such retrosynthetic analyses is an emerging strategy that can offer environmental benefits and access to transformations that are challenging with traditional chemistry. rsc.org

Established Chemical Synthesis Pathways

The established routes for synthesizing this compound typically follow a two-step sequence: the formation of an α,β-unsaturated ketone (a chalcone (B49325) derivative) followed by its selective reduction to the desired allylic alcohol.

The most prevalent method for constructing the carbon skeleton is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or another aldehyde. To synthesize the precursor for this compound, 2,4,5-trimethoxybenzaldehyde is reacted with an enolizable ketone, typically acetone (B3395972), in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol (B145695). nih.gov This reaction forms the α,β-unsaturated ketone intermediate, 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.

The general scheme for this condensation is as follows:

Reactants : 2,4,5-trimethoxybenzaldehyde and an appropriate ketone (e.g., acetophenone (B1666503) for related chalcones). nih.gov

Catalyst : Typically a strong base such as NaOH or KOH. nih.govnih.gov

Solvent : Ethanol is commonly used. nih.gov

Temperature : The reaction is often carried out at room temperature. nih.gov

This method is widely used for producing various chalcone derivatives with trimethoxyphenyl substitutions. nih.govresearchgate.net

Once the α,β-unsaturated ketone precursor, 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, is synthesized, the next step is the selective 1,2-reduction of the carbonyl group to an alcohol without affecting the carbon-carbon double bond. Several hydride-based reducing agents are effective for this transformation. researchgate.net

Commonly used reagents include:

Sodium borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent often used for converting ketones to alcohols. In solvents like methanol (B129727) or ethanol, it can selectively reduce the carbonyl group of chalcones to yield allylic alcohols. researchgate.netrsc.org

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that also effectively reduces α,β-unsaturated ketones to allylic alcohols. The reaction is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to enhance selectivity. researchgate.net

Luche Reduction (NaBH₄ with CeCl₃·7H₂O) : This method is highly chemoselective for the 1,2-reduction of enones. The addition of a lanthanide salt like cerium(III) chloride enhances the reactivity of the carbonyl group towards hydride attack, thus minimizing the competing 1,4-conjugate addition that would saturate the double bond. researchgate.net

Diisobutylaluminium hydride (DIBAL-H) : Another useful reagent for the selective reduction of enones to allylic alcohols.

The choice of reagent depends on the specific substrate and the desired selectivity. For chalcones, NaBH₄ and Luche conditions are frequently employed to achieve high yields of the corresponding allylic alcohol. researchgate.net

| Reducing Agent | Typical Solvent | Key Features | Citation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, cost-effective, good selectivity for 1,2-reduction. | researchgate.netrsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reductant; requires anhydrous conditions and low temperatures for selectivity. | researchgate.net |

| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol | Highly chemoselective for 1,2-reduction of enones, minimizes conjugate reduction. | researchgate.net |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | Effective at low temperatures, can provide high selectivity. | researchgate.net |

For the Claisen-Schmidt Condensation:

Catalyst Concentration : The amount of base (e.g., NaOH) can influence reaction time and yield.

Temperature : While often performed at room temperature, some condensations may benefit from cooling to control side reactions. nih.gov

Reaction Time : Monitoring the reaction via thin-layer chromatography (TLC) is essential to determine the point of maximum conversion and prevent the formation of byproducts. nih.gov

Purification : The crude chalcone product is often purified by recrystallization from a suitable solvent like ethanol or acetone to obtain a high-purity intermediate for the next step. nih.gov

For the Reduction Step:

Temperature : Low temperatures (e.g., 0 °C or -78 °C) are critical, especially with powerful reductants like LiAlH₄, to prevent over-reduction or side reactions and to enhance the selectivity for 1,2-addition over 1,4-addition. researchgate.net

Solvent Choice : The solvent can significantly impact the outcome. For instance, in borohydride reductions of chalcones, changing the solvent from methanol to propan-2-ol can alter the ratio of 1,2- to 1,4-addition products. rsc.org

Stoichiometry of Reagent : Careful control of the amount of reducing agent is necessary to ensure complete conversion of the ketone without affecting other functional groups.

| Reaction Step | Parameter | Condition | Purpose | Citation |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Catalyst | Aqueous NaOH or KOH | To facilitate the enolate formation and condensation. | nih.govnih.gov |

| Solvent | Ethanol | To dissolve reactants and facilitate the reaction. | nih.gov | |

| Temperature | Room Temperature | For controlled reaction progression. | nih.gov | |

| Ketone Reduction | Reagent | NaBH₄ | For selective 1,2-reduction of the carbonyl group. | researchgate.net |

| Solvent | Methanol/Ethanol | To solvate the reactants and influence selectivity. | rsc.org | |

| Temperature | 0 °C to Room Temperature | To enhance selectivity and control reaction rate. | researchgate.net |

Advanced and Emerging Synthetic Approaches

Beyond the established methods, research into more advanced synthetic strategies aims to improve efficiency, reduce environmental impact, and control stereochemistry.

Since the carbinol carbon in this compound is a stereocenter, the synthesis of single enantiomers is of significant interest. This can be achieved through stereoselective synthesis techniques, primarily involving the asymmetric reduction of the prochiral ketone precursor.

Advanced methods for asymmetric reduction include:

Catalytic Asymmetric Hydrogenation : This involves the use of a chiral metal catalyst, often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), with a chiral ligand. organic-chemistry.org These catalysts can deliver hydrogen to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in high excess. PhanePhos-ruthenium-diamine complexes, for example, have been shown to efficiently catalyze the asymmetric hydrogenation of a wide range of α,β-unsaturated ketones with excellent enantioselectivity. organic-chemistry.org

Catalytic Asymmetric Transfer Hydrogenation : In this method, a hydrogen donor like 2-propanol or formic acid is used in place of H₂ gas. Chiral catalysts, such as those based on Ru complexes, mediate the transfer of hydrogen to the ketone, yielding an enantioenriched alcohol. organic-chemistry.org

Enzymatic Reduction : Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally friendly method for reducing ketones to chiral alcohols. These enzymes can exhibit exquisite enantio- and regioselectivity under mild reaction conditions.

These stereoselective methods represent the forefront of synthetic strategies applicable to the production of enantiomerically pure this compound and related chiral allylic alcohols. organic-chemistry.org

Catalytic Reactions in Compound Formation

The formation of this compound is predominantly achieved through the selective 1,2-reduction of the corresponding α,β-unsaturated ketone. A variety of catalytic methods have been developed for this purpose, with the Luche reduction being a prominent example. wikipedia.orgtcichemicals.comthermofisher.comorganic-chemistry.org This method employs sodium borohydride (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgtcichemicals.comorganic-chemistry.org The cerium salt is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and enhancing the hardness of the borohydride reagent, thereby favoring the 1,2-addition over the competing 1,4-conjugate addition. organic-chemistry.org

While specific catalytic data for the reduction of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is not extensively reported, the general applicability of the Luche reduction to various chalcones is well-documented. The presence of electron-donating methoxy groups on the phenyl ring can influence the electronic properties of the carbonyl group, potentially affecting reaction rates and selectivity. nih.govresearchgate.net

Other catalytic systems for the selective reduction of α,β-unsaturated ketones include those based on transition metals such as ruthenium, rhodium, and copper. rsc.org For instance, certain ruthenium complexes have been shown to catalyze the transfer hydrogenation of allylic alcohols, which could be relevant in the context of reversible reactions or side reactions. researchgate.net However, achieving high chemoselectivity for the 1,2-reduction of chalcones often remains a significant hurdle, with many catalytic systems favoring the reduction of the carbon-carbon double bond. researchgate.net

Below is a table summarizing potential catalytic systems for the target transformation:

| Catalyst System | Reagents | Typical Conditions | Expected Selectivity for 1,2-Reduction |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol, Room Temperature | High |

| Catalytic Transfer Hydrogenation | Ru or Ir complexes, H-donor (e.g., isopropanol) | Varies with catalyst | Can be variable, often favors C=C reduction |

| Copper Hydride Catalysis | Cu(I) source, Silane reductant, Ligand | Ethereal solvents, Low Temperature | Can be high, ligand dependent rsc.org |

Flow Chemistry Investigations and Substrate Limitations

The principles of flow chemistry have been successfully applied to the selective reduction of α,β-unsaturated ketones, offering advantages such as improved safety, scalability, and precise control over reaction parameters. The Luche reduction has been adapted to a continuous flow process, demonstrating the feasibility of this approach for the synthesis of allylic alcohols. In a flow setup, solutions of the α,β-unsaturated ketone and the reducing agent (e.g., NaBH₄ with CeCl₃) are continuously pumped and mixed in a reactor coil, allowing for rapid and efficient conversion.

Substrate limitations are a crucial consideration in these synthetic strategies. The electronic and steric properties of the substrate can significantly impact the outcome of the reduction. For 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, the presence of three methoxy groups on the aromatic ring introduces specific electronic effects. These electron-donating groups can increase the electron density of the carbonyl oxygen, potentially influencing its interaction with Lewis acidic catalysts. researchgate.netnih.gov Furthermore, the substitution pattern may impose steric constraints that could affect the approach of the reducing agent to the carbonyl carbon.

A general overview of substrate limitations in the selective reduction of chalcones is provided in the table below:

| Substituent on Aromatic Ring | Electronic Effect | Potential Impact on 1,2-Reduction Selectivity |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increase electron density at the carbonyl | May enhance Lewis acid activation of the carbonyl, potentially favoring 1,2-addition. researchgate.net |

| Electron-withdrawing groups (e.g., -NO₂, -Cl) | Decrease electron density at the carbonyl | May disfavor 1,2-addition by making the carbonyl less Lewis basic. |

| Bulky ortho substituents | Steric hindrance | Can hinder the approach of the reductant to the carbonyl, potentially lowering reaction rates or altering selectivity. |

Challenges in Synthetic Efficiency and Selectivity

The primary challenge in the synthesis of this compound lies in achieving high chemoselectivity for the 1,2-reduction of the precursor chalcone. The competing 1,4-reduction, which would yield the saturated ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one, is a common side reaction. The relative rates of these two reduction pathways are influenced by a delicate interplay of factors including the nature of the reducing agent, the catalyst employed, the solvent, and the specific structure of the chalcone substrate.

For instance, using a "soft" hydride source like NaBH₄ alone often leads to a significant amount of the 1,4-reduction product. tcichemicals.com The addition of a "hard" Lewis acid like CeCl₃, as in the Luche reduction, is crucial for directing the reaction towards the desired 1,2-adduct. wikipedia.orgtcichemicals.com

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol group is a pivotal site for chemical modifications, including oxidation to carbonyl compounds and various derivatizations of the hydroxyl group. The proximity of the double bond and the aromatic ring significantly influences the reactivity of this functionality.

Oxidation Pathways

The oxidation of the primary allylic alcohol in this compound can selectively yield either the corresponding α,β-unsaturated aldehyde, 2,4,5-trimethoxycinnamaldehyde, or the carboxylic acid, 2,4,5-trimethoxycinnamic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed for this transformation. smolecule.com The use of milder, more selective oxidizing agents, such as manganese dioxide (MnO2), is often preferred for the synthesis of the aldehyde, minimizing the risk of over-oxidation to the carboxylic acid. The electron-donating nature of the trimethoxyphenyl group can facilitate the oxidation process by stabilizing the developing positive charge on the adjacent carbon atom during the reaction.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product |

| Manganese Dioxide (MnO2) | 2,4,5-Trimethoxycinnamaldehyde |

| Potassium Permanganate (KMnO4) | 2,4,5-Trimethoxycinnamic acid |

| Chromium Trioxide (CrO3) | 2,4,5-Trimethoxycinnamic acid |

Derivatization at the Hydroxyl Group

The hydroxyl group of this compound can readily undergo a variety of derivatization reactions, including esterification and etherification, to yield a range of functionalized molecules. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification: The reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, leads to the formation of the corresponding esters. These reactions are typically efficient and proceed under mild conditions.

Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

These derivatization reactions are crucial for the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of reactions, most notably electrophilic additions and cyclizations. The electronic properties of the 2,4,5-trimethoxyphenyl group play a significant role in directing the regioselectivity and stereoselectivity of these transformations.

Addition Reactions to the Carbon-Carbon Double Bond

The alkene functionality readily undergoes electrophilic addition reactions. For instance, the nitration of the structurally related β-asarone (the methyl ether of the title compound) has been studied, providing insights into the reactivity of the double bond. Treatment of β-asarone with silver nitrite (B80452) (AgNO2) and iodine (I2) in ether results in the formation of 1-(2,4,5-trimethoxyphenyl)-2-nitropropene (B12351280). In contrast, using sodium nitrite (NaNO2) and iodine in ethylene (B1197577) glycol yields 1-(2,4,5-trimethoxyphenyl)-1-nitropropene. This demonstrates that the regiochemical outcome of the addition can be controlled by the choice of reagents.

These reactions proceed through an electrophilic attack on the double bond, with the regioselectivity being influenced by the stability of the resulting carbocation intermediate. The electron-donating trimethoxyphenyl group can stabilize a carbocation at the benzylic position, influencing the direction of the addition.

Cyclization Reactions

The presence of both an allylic alcohol and a double bond within the same molecule provides the opportunity for intramolecular cyclization reactions. Acid-catalyzed cyclization, for example, can lead to the formation of cyclic ethers. The mechanism would likely involve protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized allylic cation. Subsequent intramolecular attack by the double bond onto the carbocation would then form a new carbon-carbon bond, leading to a cyclic structure. The specific substitution pattern on the aromatic ring can influence the propensity for and the stereochemical outcome of such cyclizations.

Influence of Aromatic Substitution on Alkene Reactivity

The three methoxy groups on the phenyl ring have a profound electronic effect on the reactivity of the alkene moiety. These groups are strongly electron-donating through resonance, increasing the electron density of the aromatic ring and, by extension, the conjugated π-system of the propenyl side chain.

This increased electron density makes the double bond more nucleophilic and thus more reactive towards electrophiles. In electrophilic addition reactions, the trimethoxyphenyl group stabilizes the formation of a carbocation intermediate at the benzylic position (the carbon atom attached to the aromatic ring). This stabilization directs the regioselectivity of the addition, favoring the attachment of the electrophile to the terminal carbon of the double bond (Markovnikov's rule).

Furthermore, the steric bulk of the 2,4,5-trimethoxyphenyl group and its substituents can influence the stereochemical outcome of reactions at the alkene, potentially favoring the formation of one stereoisomer over another.

Chemical Transformations of the 2,4,5-Trimethoxyphenyl Ring System

The 2,4,5-trimethoxyphenyl group, a core component of the subject compound, is an electron-rich aromatic system. The presence of three electron-donating methoxy (-OCH₃) groups significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions, and also provides sites for chemical modification.

The three methoxy substituents on the benzene (B151609) ring are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution (SEAr) compared to unsubstituted benzene. libretexts.orgunizin.org They achieve this by donating electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. msu.eduorganicchemistrytutor.com

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.comlibretexts.orgpressbooks.pub In the 2,4,5-trimethoxyphenyl system, the directing effects of the three groups are combined:

The 2-methoxy group directs to the (unsubstituted) C3 and C6 positions.

The 4-methoxy group directs to the (unsubstituted) C3 position.

The 5-methoxy group directs to the (unsubstituted) C6 position.

The cumulative effect of these directing influences strongly favors electrophilic attack at the C6 position . This position is para to the 2-methoxy group and ortho to the 5-methoxy group, making it the most nucleophilic and electronically activated site on the ring. The C3 position is also activated (ortho to both the 2- and 4-methoxy groups), but substitution at C6 is generally predominant.

Common electrophilic aromatic substitution reactions include formylation, halogenation, nitration, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The Vilsmeier-Haack reaction, a method for formylation, is particularly effective on electron-rich aromatic compounds like those containing the 2,4,5-trimethoxyphenyl moiety. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org

Interactive Data Table: Examples of Electrophilic Aromatic Substitution on Trimethoxybenzene Derivatives

| Aromatic Substrate | Reagent(s) | Reaction Type | Product(s) | Reference(s) |

| 1,2,4-Trimethoxybenzene (B152335) | Trifluoromethanesulfonic acid, Aldehydes/Benzylic alcohols | Friedel-Crafts Alkylation | Alkylated 1,2,4-trimethoxybenzene derivatives | thegoodscentscompany.com |

| 1,3,5-Trimethoxybenzene | N-Bromosuccinimide (NBS) | Bromination | 1-Bromo-2,4,6-trimethoxybenzene | thesisabstracts.com |

| 1,3,5-Trimethoxybenzene | N₂O₅ in organic solvents | Nitration | 1,3,5-trimethoxy-2,4,6-trinitrobenzene | researchgate.net |

| N,N-dimethylaniline (electron-rich arene) | POCl₃ / N-methylformanilide (Vilsmeier Reagent) | Vilsmeier-Haack Formylation | 4-N,N-dimethylaminobenzaldehyde | researchgate.net |

The methoxy groups of the 2,4,5-trimethoxyphenyl system can be chemically altered, most commonly through ether cleavage to yield hydroxyl groups (phenols). This demethylation is a key transformation for modifying the properties of the molecule.

The cleavage of aryl methyl ethers is typically achieved using strong protic acids (like HBr) or, more commonly, Lewis acids. Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and aluminum bromide (AlBr₃) are effective for this purpose. google.com The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion.

Selectivity can be an issue when multiple methoxy groups are present. The specific group that is cleaved can depend on the reagents, reaction conditions, and the presence of other functional groups in the molecule. For instance, studies on 2,4,5-trimethoxybenzaldehyde have shown that using aluminum chloride can lead to the demethylation of both the 2- and 4-methoxy groups. google.com In other systems, like 3,4,5-trimethoxy benzoates, selective demethylation of the para-methoxy group (at C4) has been achieved using aluminum chloride or bromide. google.com This selectivity is often influenced by steric factors and the coordination of the Lewis acid to nearby functional groups. nih.gov

Interactive Data Table: Demethylation of Trimethoxyphenyl Derivatives

| Substrate | Reagent(s) | Methoxy Group(s) Cleaved | Product | Reference(s) |

| 2,4,5-Trimethoxybenzaldehyde | Aluminum chloride (AlCl₃) | 2- and 4- positions | 2,4-Dihydroxy-5-methoxybenzaldehyde | google.com |

| 2-Naphthyl, 3',4',5'-trimethoxy benzoate | Aluminum chloride (AlCl₃) or Aluminum bromide (AlBr₃) | 4'- position (para) | 2-Naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate | google.com |

| 3,4,5-Trimethoxybenzaldehyde | Piperidine, Water, Reflux | 4- position (para) | Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | mdma.ch |

| 1,5-Diaryl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-e] patsnap.comnih.govnih.govtriazines | Boron tribromide (BBr₃) | 3-, 4-, and 5- positions | 1,5-Diaryl-3-(3,4,5-trihydroxyphenyl) variants | researchgate.net |

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the reaction mechanisms and identifying transient intermediates are crucial for controlling the outcomes of chemical transformations involving the this compound molecule.

For the electrophilic aromatic substitution reactions discussed in section 3.3.1, the generally accepted mechanism proceeds through a two-step process. msu.edubyjus.com

Formation of the Arenium Ion: The electrophile (E⁺) attacks the electron-rich π-system of the trimethoxyphenyl ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.org In this step, the aromaticity of the ring is temporarily lost. The stability of this intermediate is key to the reaction's feasibility. The electron-donating methoxy groups play a vital role in stabilizing the positive charge through resonance, particularly when the attack occurs at the C6 position. The positive charge can be delocalized onto the oxygen atoms of the 2- and 5-methoxy groups, significantly lowering the activation energy for the reaction.

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This step is typically fast and results in the restoration of the aromatic π-system, yielding the final substituted product. msu.edu

A specific example is the Vilsmeier-Haack reaction . The mechanism begins with the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent . This reagent is the active electrophile that is then attacked by the activated 2,4,5-trimethoxyphenyl ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde product. wikipedia.orgorganic-chemistry.org

In the context of related natural products like asarone (B600218) (2,4,5-trimethoxypropenylbenzene), mechanistic studies often focus on its metabolic pathways. These biological transformations can involve complex chemical reactions. For example, the metabolism of asarone isomers is known to proceed via cytochrome P450 enzymes, which can lead to the formation of reactive epoxide intermediates from the propenyl side chain. researchgate.net These intermediates are often implicated in the compound's biological activity and toxicity. While not a direct reaction of the aromatic ring, these studies highlight the potential for complex mechanistic pathways involving the molecule as a whole.

Synthesis and Chemical Characterization of Derivatives and Analogs of 1 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol

Strategies for Structural Modification Based on the Parent Compound

The chemical reactivity of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol is primarily dictated by the allylic alcohol functional group and the electron-rich trimethoxyphenyl ring. This dual reactivity allows for a range of structural modifications.

Key strategies for modification include:

Reactions of the Allylic Alcohol: The hydroxyl group can undergo oxidation, reduction, and substitution reactions. Oxidation can yield the corresponding α,β-unsaturated ketone (chalcone), while reduction can saturate the double bond to form 1-(2,4,5-trimethoxyphenyl)propan-1-ol. The hydroxyl group can also be converted to other functional groups, such as ethers or esters, to modulate the compound's polarity and steric properties. stpeters.co.in

Modification of the Propenyl Chain: The double bond in the prop-2-en-1-ol side chain is susceptible to addition reactions. Catalytic hydrogenation is a common method to produce the saturated analog.

Substitution on the Aromatic Ring: The 2,4,5-trimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) groups. This allows for the introduction of a variety of substituents, such as halogens or nitro groups, at the vacant C-6 position.

These strategic modifications enable the synthesis of a library of compounds with varied electronic and steric profiles, which is essential for detailed chemical and biological evaluation.

Synthesis of Chalcone-Type Analogs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of analogs derived from the oxidation of the parent alcohol or, more commonly, synthesized through base-catalyzed Claisen-Schmidt condensation. This reaction typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

For the synthesis of chalcones related to this compound, two primary routes are employed:

Condensation of a trimethoxyacetophenone with various benzaldehydes: For instance, 1-(2,4,6-trimethoxyphenyl)ethanone can be reacted with different benzaldehydes in the presence of a base like potassium hydroxide (B78521) to yield a series of chalcones. nih.govbiosynth.com

Condensation of a trimethoxybenzaldehyde with various acetophenones: 2,4,5-Trimethoxybenzaldehyde (B179766) is a common precursor, which upon reaction with different acetophenones, yields chalcones with the 2,4,5-trimethoxyphenyl moiety. For example, the condensation of 2,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone (B1195853) in the presence of aqueous sodium hydroxide yields (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. researchgate.net

The general scheme for the Claisen-Schmidt condensation is as follows:

Table 1: Examples of Synthesized Chalcone-Type Analogs

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Base | Product |

| Acetophenone | 2,4,6-Trimethoxybenzaldehyde | KOH | 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one nih.govbiosynth.com |

| 4-Bromoacetophenone | 2,4,6-Trimethoxybenzaldehyde | NaOH | (E)-1-(4-Bromophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one nih.gov |

| 2-Hydroxyacetophenone | 2,4,5-Trimethoxybenzaldehyde | NaOH | (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one researchgate.net |

| 1-(3,4,5-Trimethoxyphenyl)ethanone | 2,4-Dimethoxybenzaldehyde | NaOH | (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one nih.gov |

Synthesis of Saturated and Unsaturated Alcohol Derivatives

The primary saturated alcohol derivative is 1-(2,4,5-trimethoxyphenyl)propan-1-ol . This compound is synthesized by the selective reduction of the carbon-carbon double bond of this compound. Catalytic hydrogenation is the most common method for this transformation. Various catalysts can be employed, such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel, under a hydrogen atmosphere. lew.ro

The reaction proceeds as follows:

General scheme for catalytic hydrogenation of an alkene.

Selective hydrogenation of the double bond without affecting the aromatic ring or the alcohol functionality is generally achievable under mild reaction conditions.

The hydroxyl group of the parent allylic alcohol can be converted into other functional groups, such as ethers, to produce unsaturated alcohol derivatives. For instance, etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base, or through acid-catalyzed condensation with another alcohol. A versatile method for the etherification of alcohols with allyl alcohol involves a titanium oxide-supported molybdenum oxide catalyst, which proceeds via dehydration. rsc.org Palladium-catalyzed allylic alkylation with allyl alcohols in the presence of triethylborane (B153662) also provides a route to various ethers. nii.ac.jp

Table 2: Synthesis of Alcohol Derivatives

| Derivative Type | Target Compound | Synthetic Method | Key Reagents |

| Saturated Alcohol | 1-(2,4,5-Trimethoxyphenyl)propan-1-ol | Catalytic Hydrogenation | H₂, Pd/C |

| Unsaturated Alcohol (Ether) | 1-Methoxy-1-(2,4,5-trimethoxyphenyl)prop-2-ene | Williamson Ether Synthesis | NaH, CH₃I |

| Unsaturated Alcohol (Ether) | Allyl ethers | Dehydration | TiO₂-MoO₃ catalyst |

Synthesis of Ring-Substituted Trimethoxyphenyl Analogs

The electron-rich 2,4,5-trimethoxyphenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents, thereby modifying the electronic properties of the molecule. The methoxy groups are ortho, para-directing and activating. lumenlearning.comminia.edu.eg In the 2,4,5-trimethoxy substitution pattern, the C-6 position is the most activated and sterically accessible site for electrophilic attack.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent. For example, bromination of 1,2,4-trimethoxybenzene (B152335), a related precursor, readily occurs at the position para to the 1-methoxy group.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and significantly alters the electronic profile of the aromatic ring. The synthesis of 1-(2,4,5-trimethoxyphenyl)-2-nitropropene (B12351280) from β-asarone (which has a 2,4,5-trimethoxyphenyl group) has been reported using reagents like silver nitrite (B80452) and iodine. researchgate.netmdpi.com

Alternatively, ring-substituted analogs can be synthesized by employing a substituted precursor in the Claisen-Schmidt condensation. For example, using a halogenated or nitrated 2,4,5-trimethoxybenzaldehyde or a corresponding acetophenone would yield the respective ring-substituted chalcone (B49325).

Table 3: Examples of Ring-Substituted Analogs and Their Synthesis

| Derivative | Synthetic Approach | Key Reagents/Precursors |

| 6-Bromo-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol | Electrophilic bromination of the parent compound | N-Bromosuccinimide (NBS) |

| 6-Nitro-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol | Electrophilic nitration of the parent compound | HNO₃, H₂SO₄ |

| (E)-3-(5-Bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation | 1-(2,4,6-Trimethoxyphenyl)ethanone, 5-bromopyridine-2-carbaldehyde (B1277881) nih.gov |

Comparative Reactivity Profiles of Key Derivatives

The structural modifications discussed above lead to derivatives with distinct reactivity profiles.

Chalcone-Type Analogs: The reactivity of chalcones is dominated by the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. researchgate.net The electrophilicity of the β-carbon makes it susceptible to nucleophilic attack by thiols, such as those found in biological systems. The reactivity in Michael additions is influenced by the electronic nature of the substituents on both aromatic rings. Electron-withdrawing groups on either ring generally enhance the electrophilicity of the β-carbon and increase the rate of Michael addition. mdpi.comresearchgate.net

Saturated Alcohol Derivatives: In 1-(2,4,5-trimethoxyphenyl)propan-1-ol, the absence of the conjugated double bond removes the Michael acceptor character. Its reactivity is primarily that of a secondary benzylic alcohol, which includes oxidation to the corresponding ketone (1-(2,4,5-trimethoxyphenyl)propan-1-one) and substitution or elimination reactions at the hydroxyl group. The reactivity is generally lower and of a different nature compared to the unsaturated parent compound and the chalcone analogs.

Unsaturated Alcohol Derivatives (Ethers): Etherification of the hydroxyl group removes its ability to act as a proton donor and participate in hydrogen bonding. This modification primarily affects the compound's solubility and intermolecular interactions. The reactivity of the allylic system and the aromatic ring remains largely intact.

Ring-Substituted Analogs: The introduction of substituents on the trimethoxyphenyl ring alters the electron density of the aromatic system and, consequently, its reactivity. Electron-donating groups (like additional methoxy groups) would further activate the ring towards electrophilic attack, while electron-withdrawing groups (like nitro or halo groups) would deactivate it. lumenlearning.comminia.edu.eg These substituents also electronically influence the reactivity of the side chain. For instance, an electron-withdrawing group on the ring would increase the electrophilicity of the β-carbon in the corresponding chalcone analog.

Advanced Spectroscopic and Crystallographic Studies of 1 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H (proton) and ¹³C NMR spectra are the primary methods for determining the carbon-hydrogen framework of a molecule. For derivatives like (E)-1-(aryl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, the spectra reveal characteristic signals that can be assigned to specific protons and carbons.

The ¹H NMR spectrum typically shows distinct signals for the aromatic protons on the trimethoxyphenyl ring, the vinylic protons of the α,β-unsaturated system, and the protons of the three methoxy (B1213986) groups. The coupling constants (J-values) between the vinylic protons are crucial for determining the stereochemistry of the double bond, with typical values for a trans-configuration being around 15 Hz. rsc.org

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The carbonyl carbon of the propenone system appears characteristically downfield, while the carbons of the aromatic rings and the methoxy groups have distinct chemical shifts influenced by their electronic environment. rsc.orgrsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Chalcone (B49325) Derivatives Containing the 2,4,5-Trimethoxyphenyl Moiety

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | 55.0 - 56.0 |

| Aromatic Protons (Ar-H) | 6.8 - 8.1 | 113.0 - 164.0 |

| Vinylic Protons (-CH=CH-) | 7.3 - 7.8 | 119.0 - 146.0 |

| Carbonyl Carbon (C=O) | N/A | 188.0 - 191.0 |

Note: Data are representative values compiled from various chalcone derivatives. rsc.orgrsc.org

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and understanding complex structural features. harvard.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It is used to identify adjacent protons, such as those in the vinylic system (-CH=CH-) and within the aromatic rings, confirming their connectivity. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, it definitively links each aromatic proton signal to its corresponding carbon signal. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is critical for piecing together the molecular fragments. For example, HMBC can show correlations from the vinylic protons to the carbons of the trimethoxyphenyl ring, confirming the connectivity between the side chain and the aromatic system. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically < 5 Å). harvard.edu This is particularly useful for determining the molecule's preferred conformation and stereochemistry in solution. For example, NOESY can confirm the E-configuration of the double bond by showing a correlation between spatially close, but not J-coupled, protons. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol and its chalcone derivatives, the IR spectrum provides clear evidence for key structural features. uece.br

The presence of a hydroxyl (-OH) group in the alcohol would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. In its propenone derivatives, a strong absorption band for the carbonyl (C=O) group is typically observed around 1650-1670 cm⁻¹. rsc.orgrsc.org Other significant peaks include those for the C=C double bond, aromatic C=C stretching, and C-O stretching of the ether and alcohol functionalities. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1670 |

| Alkene (C=C) | C=C Stretch | 1600 - 1625 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (C-O) | C-O Stretch | 1200 - 1285 |

Note: Data are representative values compiled from various chalcone derivatives. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the exact molecular formula, distinguishing between compounds with the same nominal mass but different elemental compositions. For chalcone derivatives, the experimentally measured mass is often compared to the calculated mass for the proposed formula, with a match within a few parts per million (ppm) confirming the elemental composition. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. For instance, cleavage of the bond between the trimethoxyphenyl ring and the propenone side chain is a common fragmentation pathway.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

For derivatives such as (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, crystallographic studies have confirmed the E configuration of the C=C double bond. nih.gov The analysis also reveals the planarity of the molecule; in one such derivative, the dihedral angle between the two aromatic rings was found to be 16.3°. nih.gov These studies provide precise measurements of the solid-state conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. nih.govnih.gov

A prerequisite for X-ray crystallography is the availability of high-quality single crystals. A common and effective method for growing such crystals is the slow evaporation of a solvent from a saturated solution of the compound. researchgate.net Solvents such as ethanol (B145695), acetone (B3395972), ethyl acetate, or mixtures thereof have been successfully used to grow crystals of chalcone derivatives. nih.govnih.govnih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Studies on related chalcones have identified different polymorphic forms that crystallize in the same space group but with different unit cell parameters and molecular conformations. nih.gov For example, a study of a fluorinated trimethoxyphenyl chalcone analog revealed two polymorphs with significant differences in the dihedral angles between the aromatic rings (28.7° vs. 20.8°), highlighting how subtle changes in crystallization conditions can lead to different solid-state structures. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Architectures

In closely related chalcone derivatives, the crystal packing is often dominated by a network of hydrogen bonds. For instance, in (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, weak C—H⋯O interactions are observed to link molecules into distinct structural motifs. nih.gov Specifically, C16—H16C⋯O1ii interactions assemble the molecules into helical chains, which are then interconnected by C5—H5A⋯O5i interactions to form extensive supramolecular sheets. nih.gov This demonstrates how subtle hydrogen bonding can lead to complex and well-ordered crystalline structures.

Similarly, the crystal structure of (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one showcases a variety of weak C–H···O intermolecular contacts that define its packing. nih.gov The absence of strong, classic hydrogen bonds is compensated by these numerous weaker interactions, which collectively stabilize the crystal lattice. nih.gov In some derivatives, C—H⋯π interactions also contribute to the structural cohesion. nih.gov

The planarity of the molecule, influenced by the dihedral angle between the aromatic rings, also plays a role in the packing efficiency and the nature of intermolecular contacts. In 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the molecule is nearly planar, which facilitates a crystalline arrangement where no single strong interaction dominates, but a combination of weaker forces holds the assembly. researchgate.netnih.gov The specific nature and geometry of these interactions in derivatives of this compound are summarized in the table below, highlighting the importance of the methoxy and phenyl groups in directing the supramolecular architecture.

Interactive Table: Intermolecular Interaction Data in Related Chalcone Derivatives

| Compound Name | Interaction Type | Donor-H···Acceptor | Geometric Parameters (D-H, H···A, D···A, D-H···A) | Supramolecular Motif | Reference |

| (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | C—H⋯O | C16—H16C···O1 | Not specified | Helical chains | nih.gov |

| (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | C—H⋯O | C5—H5A···O5 | Not specified | Sheets | nih.gov |

| (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C—H⋯O | Not specified | Not specified | 3D network | nih.gov |

| (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C—H⋯π | Not specified | Not specified | 3D network | nih.gov |

| 1-(2-Hydroxy-4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | C—H⋯O | Not specified | Not specified | 3D network | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound and its derivatives. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (typically π*), and the wavelength of maximum absorption (λmax) provides insight into the energy gap of this transition.

In derivatives such as chalcones, the spectra are typically characterized by strong absorption bands corresponding to π-π* electronic transitions within the cinnamoyl system. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The presence of electron-donating groups, such as the methoxy groups in the 2,4,5-trimethoxy substitution pattern, can significantly influence the electronic properties of the molecule. researchgate.net

These methoxy groups can extend the conjugated system through resonance, which tends to decrease the energy of the electronic transition. This phenomenon often results in a bathochromic (red) shift of the λmax value. researchgate.net Studies on related methoxylated chalcones have shown that such substitutions can affect molecular planarity, thereby increasing the effective conjugation length and leading to a more pronounced red-shift. researchgate.net The high molar absorptivity (ε) values associated with these absorption bands indicate that they are strongly allowed transitions. researchgate.net

The analysis of the UV-Vis spectrum allows for the quantification of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap, corresponding to a longer λmax, suggests a more easily excitable and potentially more reactive molecule. researchgate.net The specific absorption characteristics of various chalcone derivatives provide a basis for understanding the electronic behavior of this compound.

Interactive Table: UV-Visible Spectroscopic Data for Related Chalcone Derivatives

| Compound Name | Solvent | λmax (nm) | Transition Type | Key Findings | Reference |

| (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Dichloromethane | ~300 | π-π | Efficient photolysis observed upon irradiation. | mdpi.com |

| 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Not specified | Not specified | π-π | Studied for nonlinear optical properties. | researchgate.net |

| Methoxy-substituted Chalcones | Not specified | Not specified | π-π* | Methoxy groups cause a red-shift, increasing effective conjugation. | researchgate.net |

Computational and Theoretical Investigations of 1 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations (DFT, HF Methods)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the molecular structure and properties of organic compounds. researchgate.net DFT methods, such as the widely used B3LYP hybrid functional, are often employed for their balance of computational cost and accuracy in predicting electronic and geometric parameters. These calculations form the basis for understanding the molecule's behavior at a quantum-mechanical level.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comresearchgate.net

A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. mdpi.comresearchgate.netresearchgate.net Computational studies on analogous trimethoxy-substituted chalcones have shown that the HOMO-LUMO gap can effectively characterize charge transfer interactions within the molecule. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a stable system. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. researchgate.net |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization.

NMR Spectroscopy: Theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT functionals (e.g., B3LYP). researchgate.netsemanticscholar.org These calculations provide predicted ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. Computational methods can calculate these frequencies, helping to assign specific peaks in the experimental spectrum to particular functional groups and bond vibrations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This analysis calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These transitions are often characterized as π→π* and n→π* types.

Table 2: Computational Methods for Spectroscopic Property Prediction

| Spectroscopy Type | Computational Method | Predicted Property |

|---|---|---|

| NMR | DFT/GIAO | Chemical Shifts (δ) |

| IR | DFT/HF | Vibrational Frequencies (cm⁻¹) |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, such as 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface (PES) associated with bond rotations. semanticscholar.org

By systematically rotating specific dihedral angles and calculating the corresponding energy, a PES can be generated. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Studies on similar trimethoxy-chalcones have identified multiple significant conformations within a small energy range, indicating molecular flexibility. semanticscholar.org For this compound, key rotations would occur around the C-C bond connecting the phenyl ring to the propenol side chain and the C-O bond of the hydroxyl group.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathway, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. In this compound, these would be localized on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. researchgate.netnih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of high positive potential.

Green Regions: Represent areas of neutral potential.

The MEP map provides a visual representation of where the molecule is most likely to interact with other chemical species, offering a qualitative guide to its reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and delocalization of electron density. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. nih.gov

Computational Analysis of Molecular Interactions for Chemical Binding Prediction

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focusing on the molecular interactions and chemical binding predictions of this compound. While research exists on structurally related compounds, particularly chalcones with a similar substitution pattern on the phenyl ring, the specific analysis of the title compound is not available in the reviewed literature.

Therefore, a detailed discussion, including data tables and specific research findings on the computational analysis of molecular interactions for chemical binding prediction of this compound, cannot be provided at this time.

Role of 1 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol As a Chemical Precursor and Building Block

Synthetic Intermediate in Complex Organic Synthesis

The utility of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol as a synthetic intermediate stems from the reactivity of its functional groups. The allylic alcohol moiety can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functionalities.

The oxidation of the hydroxyl group can yield the corresponding α,β-unsaturated ketone, a chalcone (B49325) derivative, which is a common scaffold in medicinal chemistry. Conversely, reduction of the double bond can lead to saturated alcohol derivatives. The hydroxyl group can also be a leaving group in substitution reactions, enabling the introduction of various nucleophiles at the allylic position.

While specific, multi-step total syntheses prominently featuring the isolation and characterization of this compound as a key intermediate are not extensively documented in publicly available literature, its logical role is in the synthesis of various trimethoxyphenyl-containing compounds. For instance, it is the direct reduction product of the more commonly reported 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.

Scaffold for the Construction of Novel Molecular Architectures

The inherent structure of this compound makes it an attractive scaffold for the development of new molecular architectures. The trimethoxyphenyl ring, a feature found in numerous biologically active natural products, provides a rigid core that can be further functionalized. The prop-2-en-1-ol side chain offers multiple points for chemical modification, allowing for the systematic exploration of chemical space.

Researchers can exploit the reactivity of the double bond and the hydroxyl group to append various substituents, leading to the creation of novel derivatives with potentially interesting biological or material properties. For example, the double bond can participate in cycloaddition reactions to form complex ring systems, while the alcohol can be derivatized to ethers, esters, or other functional groups.

The following table illustrates the potential for diversification based on the this compound scaffold:

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | PCC, CH₂Cl₂ | 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one |

| Epoxidation | m-CPBA, CH₂Cl₂ | 1-(Oxiran-2-yl)-1-(2,4,5-trimethoxyphenyl)methanol |

| Etherification | NaH, R-X in THF | 1-Alkoxy-1-(2,4,5-trimethoxyphenyl)prop-2-ene |

| Esterification | Acyl chloride, pyridine (B92270) | 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-yl ester |

| Allylic Substitution | Nu⁻, catalyst | 3-Substituted-1-(2,4,5-trimethoxyphenyl)prop-1-ene |

These examples highlight the versatility of this compound as a starting point for generating a wide array of new chemical entities.

Contribution to Specialized Chemical Libraries and Compound Collections

The structural attributes of this compound make it a suitable candidate for inclusion in specialized chemical libraries used for high-throughput screening in drug discovery and materials science. Its potential for diversification, as outlined in the previous section, allows for the generation of a focused library of related compounds.

Such a library, centered around the trimethoxyphenylpropene core, would be valuable for screening against a variety of biological targets, given the prevalence of the trimethoxyphenyl motif in pharmacologically active molecules. The ability to systematically modify the prop-2-en-1-ol portion of the molecule enables the exploration of structure-activity relationships (SAR).

While direct evidence of large-scale chemical libraries explicitly built from this compound is not readily found in the literature, its utility as a building block in diversity-oriented synthesis is conceptually sound. The principles of combinatorial chemistry can be applied to this scaffold to rapidly generate a multitude of derivatives for biological evaluation.

Future Research Directions and Unaddressed Challenges in the Study of 1 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol

Exploration of Unexplored Reactivity Pathways and Transformations

The current understanding of the reactivity of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is largely confined to fundamental transformations such as oxidation and reduction. smolecule.com The unique arrangement of a secondary allylic alcohol and an electron-rich aromatic ring suggests a wealth of unexplored synthetic possibilities. Future research should focus on systematically investigating novel reaction pathways.

Key areas for exploration include:

Asymmetric Catalysis: The chiral center at the alcohol-bearing carbon invites the development of stereoselective reactions. Asymmetric hydrogenation or epoxidation of the alkene could yield valuable chiral building blocks. Similarly, transition-metal-catalyzed allylic substitution reactions could be explored to introduce a variety of nucleophiles with high stereocontrol.

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the Meyer-Schuster or Rupe rearrangement, could lead to the formation of α,β-unsaturated ketones or aldehydes, which are versatile synthetic intermediates. The electronic nature of the trimethoxyphenyl group will likely play a significant role in directing the outcomes of these transformations.

Cycloaddition Reactions: The alkene moiety can participate in various cycloaddition reactions. For instance, Diels-Alder reactions with suitable dienes could provide access to complex polycyclic structures. smolecule.comnih.gov-Dipolar cycloadditions could also be employed to synthesize novel heterocyclic systems.

Metal-Mediated Cross-Coupling: The hydroxyl group could be converted into a suitable leaving group (e.g., a tosylate or triflate) to enable participation in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, thereby allowing for the introduction of diverse substituents.

Table 1: Potential Unexplored Transformations of this compound

| Reaction Class | Specific Transformation | Potential Product Type | Research Goal |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Chiral Saturated Alcohol | Access to enantiopure compounds |

| Sharpless Asymmetric Epoxidation | Chiral Epoxyalcohol | Versatile chiral intermediate | |

| Tsuji-Trost Allylic Alkylation | Substituted Alkene | C-C and C-X bond formation | |

| Rearrangements | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone | Functional group interconversion |

| Cycloadditions | Diels-Alder Reaction | Substituted Cyclohexene | Construction of cyclic systems |

| [3+2] Cycloaddition | Five-membered Heterocycles | Synthesis of novel heterocycles | |

| Cross-Coupling | Heck Reaction (on derived halide/triflate) | Substituted Styrene Derivative | C-C bond formation |

Development of Novel Green and Sustainable Synthetic Protocols

The conventional synthesis of this compound and related chalcones often relies on Claisen-Schmidt condensation, which may involve harsh basic conditions and traditional organic solvents. uece.brnih.govnih.gov A significant challenge and opportunity lie in developing greener and more sustainable synthetic methods. The principles of green chemistry offer a roadmap for this endeavor, focusing on reducing waste, energy consumption, and the use of hazardous materials. unisi.it

Future research should prioritize:

Alternative Energy Sources: Microwave irradiation and concentrated solar radiation have been shown to dramatically reduce reaction times (from hours to minutes) and improve yields in chalcone (B49325) synthesis. unisi.itresearchgate.net Applying these techniques to the synthesis of the title compound could offer a more energy-efficient pathway.

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a key objective. nih.govunisi.it Research into the efficacy of the Claisen-Schmidt condensation and subsequent reduction steps in such solvent systems is warranted.

Catalysis: Exploring solid-supported catalysts or biocatalysts could simplify product purification, enable catalyst recycling, and reduce waste. For example, using a solid base catalyst instead of aqueous NaOH could streamline the workup process. unisi.it

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method (e.g., Claisen-Schmidt) | Proposed Green Protocol |

| Energy Source | Conventional heating (oil bath) | Microwave, Solar Radiation unisi.itresearchgate.net |

| Solvent | Methanol (B129727), Ethanol, THF nih.govnih.gov | Water, Ethanol/Water mixtures, Ionic Liquids unisi.it |

| Catalyst | Homogeneous base (e.g., NaOH, KOH) nih.gov | Heterogeneous solid catalysts, Biocatalysts |

| Reaction Time | Several hours (4-48 h) uece.brnih.gov | Minutes (e.g., 10 min) researchgate.net |

| Workup | Neutralization, Extraction | Simple filtration, Minimal extraction |

| Waste Generation | High (solvent, aqueous waste) | Low |

Advanced Characterization of Transient Species and Reaction Intermediates

Many reactions involving this compound likely proceed through short-lived, highly reactive intermediates, such as carbocations, radicals, or metal-complexes. A detailed understanding of reaction mechanisms requires the direct or indirect observation and characterization of these transient species. This knowledge is crucial for optimizing reaction conditions, controlling selectivity, and rationally designing new transformations.

Future efforts should focus on:

Spectroscopic Studies: Employing advanced spectroscopic techniques like stopped-flow UV-Vis, time-resolved NMR, or laser flash photolysis to detect and characterize reaction intermediates in real-time.

Trapping Experiments: Designing experiments that use specific trapping agents to capture fleeting intermediates, converting them into stable, characterizable products. This can provide strong evidence for a proposed mechanistic pathway.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate the energies of potential intermediates and transition states, and predict spectroscopic signatures that can be compared with experimental data. researchgate.net

Table 3: Potential Intermediates and Suitable Characterization Techniques

| Reaction Type | Potential Transient Species | Proposed Characterization Method |

| Acid-Catalyzed Rearrangement | Allylic Carbocation | Low-Temperature NMR, Chemical Trapping |

| Oxidation Reactions | Radical Cation | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Metal-Catalyzed Reactions | Organometallic Complex (e.g., π-allyl complex) | In-situ IR, NMR Spectroscopy, X-ray Crystallography |

| Photochemical Reactions | Excited State Species | Laser Flash Photolysis, Time-Resolved Spectroscopy |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling rapid prediction of molecular properties, reaction outcomes, and optimal synthetic routes. frontiersin.org For a molecule like this compound, these computational tools can address several key challenges and accelerate discovery.

Future research directions include:

Property Prediction: Developing ML models trained on datasets of known phenylpropanoids and related compounds to predict physical, chemical, and biological properties of the title compound and its hypothetical derivatives. mit.edu This can help prioritize synthetic targets for specific applications.

Reactivity Prediction: Creating algorithms that can predict the most likely outcome of a reaction given a set of reactants and conditions. This could be used to screen for novel, high-yield transformations or to identify potential side products, thus minimizing experimental trial-and-error. frontiersin.org

De Novo Design: Utilizing generative ML models to propose novel structures based on the this compound scaffold that are optimized for a desired property, such as a specific biological activity. mdpi.com

Synthetic Route Planning: Implementing AI-powered retrosynthesis tools to propose efficient and green synthetic pathways to the target molecule and its derivatives, potentially uncovering non-intuitive routes that a human chemist might overlook.

Table 4: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Objective |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity (e.g., antioxidant, anti-inflammatory) frontiersin.orgmit.edu |

| Property Prediction Neural Networks | Predict physicochemical properties (solubility, logP, etc.) | |

| Reactivity Prediction | Reaction Outcome Prediction Models | Forecast major and minor products for unexplored reactions |

| Yield Prediction Algorithms | Optimize reaction conditions (temperature, catalyst, solvent) for maximum yield frontiersin.org | |

| Molecule Generation | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel derivatives with enhanced target properties mdpi.com |

| Synthesis Planning | Retrosynthesis Software | Propose efficient and sustainable synthetic routes |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol?

The compound is typically synthesized via Claisen-Schmidt condensation, a method used for α,β-unsaturated ketones (enones). For example:

- Procedure : React 2,4,5-trimethoxyacetophenone with an appropriate aldehyde (e.g., formaldehyde) under basic conditions (e.g., NaOH or KOH in ethanol). Monitor reaction progress via TLC or HPLC.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) to control reaction kinetics and purity. Recrystallization in ethanol/water mixtures can improve yield .

Basic: How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- NMR :

- ¹H NMR : Aromatic protons (2,4,5-trimethoxyphenyl) appear as distinct singlets (~δ 6.5–7.5 ppm). The α,β-unsaturated system shows vinyl protons (δ 6.5–7.0 ppm, doublets) and a ketone proton (δ ~4.5–5.5 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~190–200 ppm, with aromatic carbons at 100–160 ppm .

- FT-IR : Strong C=O stretch (~1680 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) confirm functionality .

Advanced: What strategies resolve crystallographic ambiguities in its crystal structure?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement ( ). Key steps:

- Example : A related chalcone derivative (2,4,5-trimethoxyphenyl group) showed intermolecular C-H···O interactions stabilizing the lattice .

Advanced: How can hydrogen bonding patterns be analyzed in its solid-state structure?

- Method : Identify donor-acceptor pairs (e.g., O-H···O, C-H···π) using Mercury software.

- Patterns : Classify motifs as chains (C), rings (R), or discrete (D). For example, a related chalcone exhibited R₂²(8) rings from O-H···O bonds between hydroxyl and methoxy groups .

- Impact : These interactions influence melting points and solubility, critical for formulation studies.

Advanced: How does thermal analysis (TG/DTA) inform decomposition pathways?

- Procedure : Heat the compound (5–10 mg) at 10°C/min under N₂.

- Observations :

- TG : Mass loss at ~200–250°C corresponds to methoxy group decomposition.

- DTA : Endothermic peaks indicate phase transitions (melting), while exothermic peaks suggest oxidative degradation.

- Example : A structurally similar chalcone showed 80% mass loss by 300°C, correlating with trimethoxy group cleavage .

Advanced: How to address contradictions in reported spectral data for derivatives of this compound?

- Root Cause : Variations may arise from:

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.